molecular formula C17H16N2O3S B2976739 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 953139-94-1

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2976739
CAS RN: 953139-94-1
M. Wt: 328.39
InChI Key: ISCVZFDFWHWKNF-UHFFFAOYSA-N
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Description

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, commonly known as MIA, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of isoxazole derivatives and has been found to possess interesting biological activities that make it a promising candidate for further investigation.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research into derivatives of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has shown promising antimicrobial and antifungal potentials. For instance, studies on thiazole and thiadiazole derivatives, which share structural similarities, have demonstrated significant activity against a range of microbial and fungal strains. These compounds' efficacy against such pathogens suggests potential applications in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer Activities

Several studies have focused on the anticancer properties of related compounds, particularly those incorporating the isoxazole and acetamide groups. Notably, derivatives have been synthesized and tested for their in vitro anticancer activity, revealing that certain compounds exhibit selective inhibition against cancer cell lines. This suggests a promising avenue for the development of new therapeutic agents targeting specific cancer types (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Enzyme Inhibition

Compounds structurally related to 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide have been investigated for their ability to inhibit enzymes like cyclooxygenase (COX), which plays a critical role in inflammation and pain. Research indicates that some derivatives can selectively inhibit COX-2, offering a potential pathway to developing anti-inflammatory agents with fewer side effects compared to non-selective COX inhibitors (Ertas, Biltekin, Berk, Yurttaş, & Demirayak, 2022).

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-14-6-4-12(5-7-14)16-9-13(19-22-16)10-17(20)18-11-15-3-2-8-23-15/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCVZFDFWHWKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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